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Compound of Interest

1-[(1,3-Thiazol-5-
Compound Name:
ylmethyl)amino]propan-2-ol

CAS No.: 1339374-36-5

Cat. No.: B15273148

Get Quote

High-Resolution Mass Spectrometry serves as the primary gateway for establishing the
elemental composition of small molecules[1]. When configuring the MS parameters, we
deliberately select Electrospray lonization in positive mode (ESI+). The secondary amine in the
linker bridge is highly basic and readily accepts a proton, yielding a robust [M+H]+ pseudo-
molecular ion.

By achieving sub-2 ppm mass accuracy, we can mathematically restrict the possible elemental
compositions. Furthermore, the presence of sulfur in the thiazole ring provides a built-in
isotopic self-validation checkpoint: the naturally occurring 34S isotope will produce an M+2
peak at approximately 4.4% the intensity of the monoisotopic peak.

Table 1: UPLC-ESI-QTOF-MS Data Summary
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. Theoretical Mass Error Isotopic
lon Species Observed miz .
mlz (ppm) Signhature

12C71H1314

[M+H]+ 173.0748 173.0746 -11
N216032S
Confirms 1x

[M+H+2]+ 175.0706 175.0705 -0.5 Sulfur ( 34S
abundance)

Phase 2: Regiochemical and Topological Mapping
via NMR

While HRMS provides the molecular formula, NMR spectroscopy is the ultimate arbiter of
atomic connectivity[4]. For this compound, solvent selection is paramount. We utilize
anhydrous DMSO- d6rather than CDCI3. This choice is highly intentional: DMSO strongly
hydrogen-bonds with the hydroxyl and amine protons, drastically reducing their exchange rate
with trace water[5]. This allows us to observe the OH and NH resonances and their scalar
couplings, transforming them into sharp, diagnostic structural probes.

1D NMR Signatures

The 1H NMR chemical shifts of the thiazole ring are highly characteristic. The C2 proton,
flanked by both nitrogen and sulfur, is heavily deshielded and typically resonates near 8.95
ppm[6],[3]. Furthermore, the propan-2-ol moiety contains a chiral center at C2'. Consequently,
the adjacent C1' methylene protons are diastereotopic. They are magnetically inequivalent and
present as a complex multiplet (an ABX spin system) rather than a simple doublet, which is a
critical diagnostic feature for the 1-aminopropan-2-ol fragment[2],[7].

2D NMR Connectivity (The HMBC Logic)

The cornerstone of this elucidation is the Heteronuclear Multiple Bond Correlation (HMBC)
experiment[8],[9]. To unequivocally prove that the methylene linker is attached at the 5-position
of the thiazole (and not the 4-position), we rely on specific long-range 3JCHcorrelations[5].

If the linker is at C5, the H4 proton will show a strong 3J correlation to the linker carbon (C6).
Conversely, the linker protons (H6) will show correlations to both C4 and C5. This interlocking
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data matrix forms a self-validating proof of regiochemistry.
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Figure 2: Key HMBC correlations establishing the regiochemistry of the methylene linker.

Table 2: Comprehensive NMR Assignments (DMSO- d6, 400 MHz)

1H Shift (ppm),

. 13C Shift L COSsY ( HMBC (

Position Multiplicity, J

(ppm) 1H-1H) 1H-13C)

(Hz)

2 (Thiazole) 153.2 8.95, s - C4,C5
4 (Thiazole) 141.5 7.78,s - C2,C5, C6
5 (Thiazole) 135.0 - - -
6 (Linker CH2) 45.8 3.95,s NH C4,C5, CTI"
NH (Amine) - 2.10, brs H6, H1' -
1' (Propanol CH2 2.55 m

55.4 ) ) H2', NH C6, C2', C3'
) (diastereotopic)
2' (Propanol CH) 65.2 3.75, m H1', H3', OH C1', C3'
3' (Propanol CH3
) 215 1.05, d, J=6.2 H2' cr, c2
OH (Hydroxyl) - 450, brs H2' Cc2'

Phase 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be
strictly adhered to.

Protocol A: UPLC-ESI-QTOF-MS Analysis

o Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
Dilute to a working concentration of 1 pg/mL using 50:50 Water:Acetonitrile containing 0.1%
Formic Acid.

o Chromatographic Separation: Inject 2 pL onto a sub-2-micron C18 column (e.g., 1.7 um, 2.1
x 50 mm). Maintain a flow rate of 0.4 mL/min with a linear gradient from 5% to 95%
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Acetonitrile (0.1% FA) over 5 minutes.

e Mass Spectrometry Parameters: Operate the ESI source in positive ion mode. Set capillary
voltage to 3.0 kV and desolvation temperature to 350 °C.

o Self-Validation Checkpoint: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a
secondary reference sprayer. The software must apply real-time exact mass correction.
Reject any data where the lock-mass deviation exceeds 2.0 ppm.

Protocol B: Multidimensional NMR Spectroscopy

o Sample Preparation: Dissolve 15 mg of the compound in 600 pL of anhydrous DMSO- d6
(99.9% D). Transfer to a high-quality 5 mm NMR tube.

e Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the
magnetic field to the deuterium resonance of DMSO. Tune and match the probe for 1H and
13C nuclei.

e 1D Acquisition:
o 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.

o Self-Validation Checkpoint: Before proceeding to 2D experiments, integrate the 1D
spectrum. The integral of the H6 methylene protons (2H) must perfectly match the integral
of the H4 thiazole proton (1H) in a 2:1 ratio, confirming the structural integrity of the linker.

e 2D Acquisition:
o COSY: Acquire 128 tlincrements, 4 scans per increment.

o HSQC: Utilize a phase-sensitive sequence optimized for 1JCH=145 Hz to separate
CH/CH3(positive phase) from CH2(negative phase).

o HMBC: Optimize the delay for long-range couplings nJCH=8 Hz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Phase 1: Elemental Foundation via High-Resolution
Mass Spectrometry (HRMS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b15273148/docs#phase-1-elemental-foundation-via-
high-resolution-mass-spectrometry-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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